molecular formula C20H20O9 B1366935 Di-p-toluoyl-D-tartaric acid monohydrate CAS No. 71607-31-3

Di-p-toluoyl-D-tartaric acid monohydrate

Cat. No. B1366935
CAS RN: 71607-31-3
M. Wt: 404.4 g/mol
InChI Key: FOTRUJUPLHRVNU-MOGJOVFKSA-N
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Description

Di-p-toluoyl-D-tartaric acid monohydrate is a chiral compound . It is a useful intermediate in the preparation of chiral rivastigmine hydrogen tartrate .


Molecular Structure Analysis

The linear formula of Di-p-toluoyl-D-tartaric acid monohydrate is [CH3C6H4CO2CH(CO2H)-]2 · H2O . Its molecular weight is 404.37 .


Chemical Reactions Analysis

Di-p-toluoyl-D-tartaric acid monohydrate is used as a chiral catalyst .


Physical And Chemical Properties Analysis

Di-p-toluoyl-D-tartaric acid monohydrate appears as a white to light yellow crystal powder . It has an assay of 98% . Its optical activity is [α]20/D +142°, c = 1 in methanol . The melting point is 163-165 °C (lit.) .

Scientific Research Applications

Enantioselective Separation and Resolution

Di-p-toluoyl-D-tartaric acid monohydrate (DTTA) has shown significant applications in the enantioselective separation and resolution of various compounds. This compound's ability to recognize and separate enantiomers is crucial in the production of optically active pharmaceuticals and other substances.

  • Separation of Amino Acids and Pharmaceuticals:
    • DTTA has been used for
    the enantioselective separation of tryptophan enantiomers, where it was intercalated into layered double hydroxides (LDHs) by the ion-exchange method. This method showed that the LDHs modified with levo compounds tend to adsorb D-tryptophan, while L-tryptophan tends to be adsorbed by LDHs intercalated with dextrorotary compounds, indicating the ability of DTTA to recognize and separate enantiomers based on their optical activity .
  • **Chiral Resolution inPharmaceutical Synthesis:**
  • DTTA has been employed as a resolving agent in the synthesis of pharmaceutical compounds. A practical resolution of racemic trans-2-benzylaminocyclohexanol, a key intermediate for chiral pharmaceuticals, was achieved using DTTA. The resolution conditions were optimized based on the Pope and Peachey method, resulting in high yield and enantiomeric purity (Ogawa et al., 2008).
  • Supramolecular Resolving Agent:
    • The use of DTTA as a supramolecular complex (SMC) forming resolving agent with racemic alcohols has been explored. It was found that despite small structural differences, the SMC forming properties with water and racemic alcohols is very different when comparing DTTA with other tartaric acid derivatives. This highlights the importance of weaker interactions in optical resolutions during the chiral discrimination process (Simon et al., 2003).

Safety And Hazards

The compound is classified as an Eye Irritant under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling this compound .

Future Directions

While specific future directions are not mentioned in the available resources, the use of Di-p-toluoyl-D-tartaric acid monohydrate as a chiral resolving agent suggests potential applications in the development of new pharmaceuticals and other chiral compounds .

properties

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2/t15-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTRUJUPLHRVNU-MOGJOVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70992160
Record name 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate

CAS RN

71607-31-3, 71607-32-4
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2S,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71607-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2S,3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2R,3R)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-p-toluoyl-D-tartaric acid monohydrate
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Di-p-toluoyl-D-tartaric acid monohydrate
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Reactant of Route 5
Di-p-toluoyl-D-tartaric acid monohydrate
Reactant of Route 6
Di-p-toluoyl-D-tartaric acid monohydrate

Citations

For This Compound
29
Citations
H Ube, S Fukuchi, M Terada - Tetrahedron: Asymmetry, 2010 - Elsevier
… After further screening of the catalyst, the use of O,O′-di-p-toluoyl-d-tartaric acid monohydrate 15 resulted in an increase in enantioselectivity, reaching 64 %ee. It was considered that …
Number of citations: 47 www.sciencedirect.com
J Turgeon, ACG Uprichard, PM Bélanger… - Journal of pharmacy …, 1991 - academic.oup.com
… The tartrate and hydrochloride salt of R-( - )-mexiletine were prepared by the same procedure except that (+)-di-ptoluoyl-D-tartaric acid monohydrate was used as the resolving agent. …
Number of citations: 67 academic.oup.com
K Shiba, K Ogawa, K Ishiwata, K Yajima… - Bioorganic & medicinal …, 2006 - Elsevier
… The filtrate containing the (+)-isomer of 11 was added dropwise with stirring to (+)-di-p-toluoyl-d-tartaric acid monohydrate (5.54 g, 6.56 mmol) in 25 mL of acetone and set aside to …
Number of citations: 67 www.sciencedirect.com
Y Hamada, S Mukai - Tetrahedron: Asymmetry, 1996 - Elsevier
… The solid and (+)-di-p-toluoyl-D-tartaric acid monohydrate (7.11 g, 17.6 mmol, (+)-DTTA-H20) were dissolved in hot acetone (100 ml). The mixture was stood at room temperature until …
Number of citations: 58 www.sciencedirect.com
WJ Wheeler, DD O'Bannon, S Swanson… - Journal of Labelled …, 2005 - Wiley Online Library
… Swern oxidation of 9 with DMSO/trifluoroacetic anhydride, followed by salt formation with (+)-di-p-toluoyl-d-tartaric acid monohydrate (d-DTTA) and conversion to the free base with …
BR Reddy, KS Reddy, MK Dubey… - … Process Research & …, 2014 - ACS Publications
… Eventually, the optimized resolution conditions were realized with (−)-di-p-toluoyl-d-tartaric acid monohydrate in methanol. The optimal quantity of the (−)-di-p-toluoyl-d-tartaric acid and …
Number of citations: 5 pubs.acs.org
KM McErlane, GK Pillai - … of Chromatography B: Biomedical Sciences and …, 1983 - Elsevier
… (+)-di-p-toluoyl-d-tartaric acid monohydrate, 3032% hydrogen bromide in acetic acid (Aldrich, Milwaukee, WI, USA) and heptafluorobutyric anhydride (Pierce, Rockford, IL, USA) were …
Number of citations: 24 www.sciencedirect.com
JA Werner, LR Cerbone, SA Frank… - The Journal of …, 1996 - ACS Publications
… (+)-Di-p-toluoyl-d-tartaric acid monohydrate was purchased from Toray Industries, Inc. Solutions of lithium diisopropylamide (LDA) were purchased from either Aldrich or FMC Lithco. …
Number of citations: 52 pubs.acs.org
CJ Sinal, M Hirst, CD Webb, JR Bend - Drug metabolism and disposition, 1998 - ASPET
… Louis, MO); 7-ethoxyresorufin, 7-pentoxyresorufin, 7-methoxyresorufin, and resorufin from Molecular Probes (Eugene, OR); di-p-toluoyl-D-tartaric acid monohydrate and di-p-toluoyl-L-…
Number of citations: 10 dmd.aspetjournals.org
K Turner - 2009 - ACS Publications
… with charcoal before use and is isolated in a yield of around 72% before being used in the next stage of the process where it is treated with di-p-toluoyl-d-tartaric acid monohydrate (…
Number of citations: 7 pubs.acs.org

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